1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol
Overview
Description
The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of a boron compound with a carbon-based compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a common boron compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” includes a boron atom bonded to three oxygen atoms, forming a boronic acid group . The rest of the molecule consists of carbon and hydrogen atoms arranged in specific configurations .Chemical Reactions Analysis
Boronic acid derivatives, such as “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol”, can participate in various chemical reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Mechanisms and Chemical Processes
One significant area of research related to "1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol" involves understanding its chemical properties and reactions in various contexts. Studies have explored its role in mechanisms such as the cleavage of β-O-4 bonds in lignin, a process crucial for biofuel production and the broader utilization of lignin as a renewable resource. Yokoyama (2015) reviewed the acidolysis of lignin model compounds, highlighting different reaction mechanisms depending on the structure of the model compound used, suggesting the potential of this chemical in facilitating or influencing these mechanisms due to its unique boron-containing structure (Yokoyama, 2015).
Environmental Applications
The substance's structural affinity to phenoxy groups points towards its potential relevance in environmental science, particularly in the study of sorption behaviors of phenoxy herbicides. Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various soils and materials, indicating that compounds with similar structural features could be studied for their environmental fate and behavior, including their potential for bioremediation or as environmental pollutants (Werner, Garratt, & Pigott, 2012).
Potential Biological Activities
The structure of "1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol" suggests it may share similar biological activities with other phenolic compounds. For instance, p-Coumaric acid and its conjugates, which share a phenolic structure, have shown a range of biological activities including antioxidant, anti-cancer, and anti-inflammatory effects. This suggests that the compound could potentially exhibit similar properties, warranting further investigation into its biological activities and applications (Pei, Ou, Huang, & Ou, 2016).
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9,11,17H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQHHMZOOBCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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